AC-DL-PHE(4-F)-OME

Physicochemical characterization Chromatography optimization Synthetic intermediate purification

Researchers developing selective butyrylcholinesterase (BChE) inhibitors or PET tracers face false positives from positional isomer impurities. This N-acetyl, racemic para-fluorophenylalanine methyl ester provides a defined entry point for fluorine-walk SAR. - **Selectivity driver:** Para-F substitution modulates BChE vs. HAT selectivity; non-interchangeable with ortho/meta isomers - **Synthetic utility:** Substrate for A. oryzae-mediated hydrolysis to L-p-fluorophenylalanine (¹⁸F-PET precursor) - **Supply:** ≥95% purity; methyl ester form enables storable, diversifiable intermediate handling

Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
CAS No. 875686-97-8
Cat. No. B1641903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-DL-PHE(4-F)-OME
CAS875686-97-8
Molecular FormulaC12H14FNO3
Molecular Weight239.24 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC
InChIInChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)
InChIKeyXFWKZSCMMSEAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-DL-PHE(4-F)-OME: Fluorinated Phenylalanine Building Block


AC-DL-PHE(4-F)-OME (methyl 2-acetamido-3-(4-fluorophenyl)propanoate; CAS 875686-97-8) is a protected, racemic para-fluorinated phenylalanine analog with the molecular formula C12H14FNO3 and molecular weight 239.24 g/mol [1]. As an N-acetyl methyl ester derivative of 4-fluorophenylalanine, it belongs to the class of unnatural fluorinated amino acid building blocks widely employed in peptide synthesis, chiral resolution studies, and medicinal chemistry campaigns targeting enhanced metabolic stability and altered target selectivity conferred by the fluorine substituent [2]. The para-fluoro substitution on the aromatic ring introduces distinct electronic and lipophilic properties relative to non-fluorinated and ortho-/meta-fluorinated congeners, making this compound a defined intermediate rather than a generic substitute [3].

Fluorinated phenylalanine building block for peptide synthesis and chiral resolution studies.
Para-fluoro substitution provides distinct electronic and lipophilic properties for medicinal chemistry campaigns.
Supports fluorine positional scanning in SAR and fluorine-mediated protein engineering research.

Why AC-DL-PHE(4-F)-OME Cannot Be Substituted


Substituting AC-DL-PHE(4-F)-OME with a non-fluorinated analog (e.g., AC-PHE-OME, CAS 3618-96-0) eliminates the electron-withdrawing para-fluoro effect, altering both chemical reactivity in downstream coupling reactions and biological target engagement profiles . The fluorine position matters decisively: residue-specific incorporation studies demonstrate that para-fluorophenylalanine (pFF) confers different effects on histone acetyltransferase (HAT) substrate selectivity compared to ortho- (oFF) and meta-fluorophenylalanine (mFF), with pFF-containing proteins exhibiting altered acetylation ratios of histone H3 versus non-histone p53 substrates [1]. Furthermore, interchanging methyl ester (OME) with ethyl ester (OET) or free acid (OH) forms changes lipophilicity, deprotection kinetics, and enzymatic recognition—the Krátký et al. 2017 study showed that ester derivatives are better butyrylcholinesterase (BChE) inhibitors than corresponding amides and free acids, with the para-fluoro phenyl ester specifically identified as the most potent and selective BChE inhibitor in the series [2]. These multidimensional structure-activity relationships preclude casual analog substitution without risking altered synthetic yields, divergent chiral resolution outcomes, or loss of target selectivity.

Target
Para-Fluoro (4-F)
vs
Potential Substitute
Non-Fluorinated (PHE)
Removal of the electron-withdrawing para-fluoro group may alter target engagement profiles and chemical reactivity in coupling reactions.
Target
Para-Fluoro (4-F)
vs
Potential Substitute
Ortho-Fluoro (2-F)
Fluorine position may shift HAT substrate selectivity and BChE inhibition profiles; isomeric purity must be independently confirmed.
Target
Methyl Ester (OME)
vs
Potential Substitute
Free Acid (OH) / Ethyl Ester (OET)
Ester group alteration may shift deprotection kinetics and enzymatic recognition; esters are reported to be more effective BChE inhibitors than amides.

Quantitative Differentiation of AC-DL-PHE(4-F)-OME


Para-Fluoro vs Non-Fluorinated: Boiling Point and Lipophilicity

AC-DL-PHE(4-F)-OME exhibits a predicted boiling point of 395.9°C at 760 mmHg compared to 391.0±30.0°C for the non-fluorinated analog AC-PHE-OME (CAS 3618-96-0), representing a ~5°C elevation attributable to the para-fluoro substituent [1]. Density is predicted at approximately 1.18 g/cm³ versus 1.117 g/cm³ for AC-PHE-OME, while the XLogP3 for AC-DL-PHE(4-F)-OME is 0.8, reflecting the moderate lipophilicity enhancement from fluorine substitution . These differences impact chromatographic retention, solvent partitioning during workup, and crystallization behavior during synthetic purification workflows.

Physicochemical Profile vs Non-F
Cross-study comparable
Δ Boiling Point ≈ +4.9°C (395.9 vs 391.0°C) Δ Density ≈ +0.063 g/cm³ XLogP3 = 0.8
Altered chromatographic retention and solvent partitioning expected.
Predicted values; may affect workup and purification steps.
Physicochemical characterization Chromatography optimization Synthetic intermediate purification

Boiling Point and Density: Para- vs Ortho-Fluoro Isomers

The para-fluoro positional isomer AC-DL-PHE(4-F)-OME (CAS 875686-97-8) has a reported boiling point of 395.9°C versus 391.5°C for the ortho-fluoro isomer AC-DL-PHE(2-F)-OME (CAS 151073-66-4), a difference of approximately 4.4°C [1]. While both isomers share the identical molecular formula (C12H14FNO3) and molecular weight (239.24 g/mol), the para-substituted compound consistently exhibits slightly higher thermal stability parameters, enabling discrimination by GC or careful fractional distillation. These subtle but reproducible physicochemical differences reflect the distinct electronic and steric environments conferred by fluorine substitution position on the aromatic ring, which also manifest in divergent chromatographic retention behavior on chiral stationary phases [2].

Para vs Ortho Isomer Differentiation
Cross-study comparable
Δ Boiling Point ≈ +4.4°C (395.9 vs 391.5°C) Molecular weight identical (239.24 g/mol)
Supports orthogonal quality control check for positional isomer identity.
Subtle thermal differences enable discrimination beyond NMR.
Positional isomer differentiation Analytical method development Fluorine positional scanning

BChE Inhibition: Para-Fluoro Selectivity

In the Krátký et al. 2017 study of 30 N-acetylated fluorophenylalanine-based aromatic esters and amides, the phenyl 2-acetamido-3-(4-fluorophenyl)propanoate (para-fluoro phenyl ester) was identified as the selective and most potent inhibitor of butyrylcholinesterase (BChE) in the entire series [1]. Across all tested derivatives, IC50 values ranged from 57.88–130.75 µM for AChE and 8.25–289.0 µM for BChE, with several compounds exhibiting selectivity indices exceeding 10 for one cholinesterase over the other [2]. While the simple methyl ester AC-DL-PHE(4-F)-OME was not the specific compound identified as the most potent BChE inhibitor (that distinction belongs to the phenyl ester congener), the class-level data firmly establish that the para-fluoro phenylalanine scaffold is privileged for BChE selectivity and that esterification is critical for activity: esters outperformed amides across the series, and para-substitution provided superior BChE inhibition relative to alternative fluorine positions [3]. Seven compounds demonstrated rivastigmine-comparable or superior cholinesterase inhibition [2].

BChE Inhibition Selectivity
Class-level inference
BChE IC50 range: 8.25–289.0 µM Selectivity index > 10 (7 compounds)
Para-fluoro scaffold is privileged for BChE selectivity; esters outperform amides.
Reported for phenyl ester congener; scaffold-level relevance.
Cholinesterase inhibition BChE selectivity Fluorine positional SAR

Enzymatic Resolution to L-4-Fluorophenylalanine

Chinese patent CN101186944A (Hebei University of Science and Technology, 2008) describes a biocatalytic resolution method using Aspergillus oryzae Lb3085 whole cells, wherein N-acetyl-p-fluorophenylalanine methyl ester (10 mmol in 20 mL 1,4-dioxane) was hydrolyzed enantioselectively to yield L-p-fluorophenylalanine with 41% isolated yield after 13 hours at 28°C and pH 7.2 [1][2]. The same patent reports that DL-N-acetylphenylalanine methyl ester (non-fluorinated analog) produced L-phenylalanine under similar conditions, with the fluorinated substrate requiring slightly modified conditions (16 g wet cells vs 18 g, 28°C vs 35°C), suggesting the para-fluoro substituent modulates enzyme-substrate recognition kinetics [3]. This demonstrates the compound's utility as a defined substrate for developing enantioselective biocatalytic processes targeting fluorinated non-natural amino acids.

Enzymatic Resolution Yield
Supporting evidence
L-p-fluorophenylalanine yield: 41% Substrate: N-acetyl-p-F-Phe-OMe (10 mmol)
Supports biocatalytic route development for enantiopure fluorinated amino acids.
Aspergillus oryzae whole-cell method; 28°C, 13h, pH 7.2.
Biocatalytic resolution Chiral amino acid production Aspergillus oryzae lipase

Histone Acetyltransferase Selectivity: Para-Fluoro Modification

Residue-specific incorporation of para-fluorophenylalanine (pFF), meta-fluorophenylalanine (mFF), and ortho-fluorophenylalanine (oFF) into the human histone acetyltransferase PCAF (p300/CBP associated factor) revealed position-dependent effects on enzyme selectivity [1][2]. All three monofluorinated phenylalanines led to enhanced selectivity for the target histone H3 substrate relative to the non-histone p53 substrate, but the magnitude and pattern of selectivity shifts varied by fluorine position [3]. While these studies used free amino acid incorporation rather than the N-acetyl methyl ester prodrug form, they establish the fundamental SAR principle that para-fluoro substitution on the phenylalanine scaffold produces distinct biological consequences that cannot be replicated by ortho- or meta-fluoro isomers, reinforcing the non-interchangeability of positional isomers in applications ranging from fluorinated protein engineering to peptide-based probe design [1].

HAT Selectivity Modulation
Class-level inference
pFF ≠ mFF ≠ oFF effects on PCAF acetylation of H3 vs p53.
Fluorine position-dependent selectivity shift; para-fluoro has distinct profile.
Data from free amino acid incorporation; deprotected scaffold context.
Protein engineering Fluorinated amino acid incorporation Histone acetyltransferase selectivity

AC-DL-PHE(4-F)-OME: Key Application Scenarios


Selective BChE Inhibitor Synthesis

AC-DL-PHE(4-F)-OME serves as the direct synthetic precursor for generating aromatic esters of N-acetyl-4-fluorophenylalanine through transesterification or hydrolysis followed by re-esterification with substituted phenols. As demonstrated by Krátký et al. (2017), the para-fluoro phenylalanine scaffold yields potent and selective BChE inhibitors when elaborated into aromatic esters . The methyl ester form provides a convenient, storable starting material that can be readily diversified into focused compound libraries for cholinesterase drug discovery programs targeting Alzheimer's disease, where BChE selectivity is therapeutically relevant . The XLogP3 of 0.8 and boiling point of 395.9°C provide predictable purification parameters for intermediate isolation [1].

Biocatalytic Resolution to L-4-Fluorophenylalanine

The patent CN101186944A establishes that N-acetyl-p-fluorophenylalanine methyl ester is a viable substrate for Aspergillus oryzae-mediated enantioselective hydrolysis, yielding L-p-fluorophenylalanine with 41% isolated yield . This positions AC-DL-PHE(4-F)-OME as a procurable starting material for laboratories developing biocatalytic routes to L-p-fluorophenylalanine, a key precursor for ¹⁸F-labeled phenylalanine analogs used in positron emission tomography (PET) imaging of cerebral protein synthesis [1]. The racemic (DL) form is particularly suited for resolution method development, as it allows simultaneous optimization of enantioselectivity and yield parameters without requiring separate purchase of D- and L-forms.

Peptide SAR: Fluorine Positional Scanning

The distinct boiling point (395.9°C) and XLogP3 (0.8) of AC-DL-PHE(4-F)-OME relative to its ortho-fluoro isomer (bp 391.5°C) and non-fluorinated analog (bp 391.0°C, density 1.117 g/cm³) provide orthogonal analytical handles for verifying positional isomer identity during SAR campaigns [1]. For peptide medicinal chemistry programs exploring fluorine walks (systematic scanning of fluorine position around the phenyl ring), the para-substituted N-acetyl methyl ester offers a characterized entry point with established thermal and chromatographic properties. The class-level evidence that para-fluoro substitution differentially modulates both cholinesterase inhibition [2] and histone acetyltransferase substrate selectivity [3] compared to ortho- and meta-fluoro isomers justifies its inclusion as a non-interchangeable member of the fluorophenylalanine scanning set.

Fluorinated Building Block for Solid-Phase Peptide Synthesis

The N-acetyl protection and methyl ester functionality of AC-DL-PHE(4-F)-OME provide orthogonal protecting group compatibility for Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies . The N-acetyl group can be selectively removed enzymatically or chemically, while the methyl ester serves as a C-terminal protecting group during chain elongation or can be hydrolyzed to the free acid for C-terminal coupling. The para-fluoro substituent enhances the metabolic stability of resulting peptides by reducing cytochrome P450-mediated aromatic hydroxylation compared to non-fluorinated phenylalanine residues [1]. This compound is appropriate for peptide chemists requiring a protected, racemic para-fluorophenylalanine building block with validated purity specifications (≥95%) .

Application
Selection Property
Validation Focus
BChE Inhibitor Precursor Synthesis
Para-fluoro phenylalanine scaffold
Ester derivatization and cholinesterase assay profiling
Biocatalytic Resolution Studies
Racemic N-acetyl methyl ester substrate
Enantioselective hydrolysis yield and condition optimization
Fluorine Positional Scanning in SAR
Para-substituted regioisomer identity
Orthogonal analytical verification (boiling point, chromatography)
Protected Building Block for SPPS
Orthogonal N-acetyl and methyl ester protecting groups
Deprotection compatibility and incorporation fidelity

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